molecular formula C8H13ClN2O B1432090 5-Methyl-3-(pyrrolidin-2-yl)-1,2-oxazole hydrochloride CAS No. 1803581-17-0

5-Methyl-3-(pyrrolidin-2-yl)-1,2-oxazole hydrochloride

Cat. No.: B1432090
CAS No.: 1803581-17-0
M. Wt: 188.65 g/mol
InChI Key: LOPSWGJOXXDQSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-3-(pyrrolidin-2-yl)-1,2-oxazole hydrochloride is a heterocyclic compound featuring a 1,2-oxazole (isoxazole) core substituted with a methyl group at position 5 and a pyrrolidine ring at position 2. The hydrochloride salt improves solubility in polar solvents, a critical property for bioavailability in drug development. This compound is structurally analogous to bioactive molecules targeting neurological and metabolic disorders, leveraging its heterocyclic framework for receptor binding .

Properties

IUPAC Name

5-methyl-3-pyrrolidin-2-yl-1,2-oxazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O.ClH/c1-6-5-8(10-11-6)7-3-2-4-9-7;/h5,7,9H,2-4H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOPSWGJOXXDQSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C2CCCN2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Multi-Step Synthetic Route from N-Alkyl-L-proline Esters

A well-documented and high-yield process for preparing enantiomerically pure 3-methyl-5-(1-alkyl-2(S)-pyrrolidinyl)isoxazoles (including the methyl variant relevant here) involves the following key steps:

Step Description Reagents/Conditions Outcome
1. Reaction of N-Alk-L-proline ester with dianion salts or imines of acetone oxime Excess salt of dianion of acetone oxime, acetonitrile anion + methyl Grignard, or imine anion of acetone, followed by hydroxylamine Formation of intermediate oxime derivatives (compounds of formula (3))
2. Cyclization and dehydration Cyclizing and dehydrating reagents (strong acids), solvent, 0°C to reflux, 3–48 hours Formation of isoxazole ring with high chiral purity
3. Reduction of lactam to cyclic amine Lithium aluminum hydride, NaBH4/BF3, NaBH4/CH3SO3H, borane complexes Conversion of lactam intermediate to pyrrolidinyl isoxazole
4. N-alkylation Formaldehyde, acetaldehyde, or propanal with reducing agent under reductive amination conditions Introduction of N-alkyl substituent (e.g., methyl) yielding final product

This route achieves high yields and excellent enantiomeric purity by careful control of reaction conditions and choice of reagents. The initial esterification of (S)-pyroglutamic acid to its methyl or ethyl ester is a crucial precursor step. The process may be summarized as:

  • Esterification of (S)-pyroglutamic acid → (S)-pyroglutamic acid ester
  • Reaction with dianion salts of acetone oxime → intermediate oxime
  • Cyclization/dehydration to isoxazolyl pyrrolidinone
  • Reduction of lactam to pyrrolidinyl isoxazole
  • N-alkylation to yield 5-methyl-3-(pyrrolidin-2-yl)-1,2-oxazole hydrochloride

This method is supported by patent literature (US5516912A), which provides detailed reaction schemes and conditions for the preparation of the methyl variant with high chiral purity and yield.

Metal-Free Synthetic Strategies for Isoxazole Ring Formation

While the above method is specific to the target compound, more general synthetic approaches to isoxazoles, including 5-methyl substituted variants, involve metal-free 1,3-dipolar cycloaddition reactions:

  • 1,3-Dipolar Cycloaddition of Nitrile Oxides and Alkynes:
    This is a widely used strategy for constructing the isoxazole ring. The nitrile oxide is generated in situ from hydroxylamine derivatives or oxime chlorides and reacts with alkynes to form the isoxazole core via a concerted cycloaddition mechanism. This method avoids the use of metal catalysts, reducing toxicity and waste.

  • Microwave-Assisted Solid-Phase Synthesis:
    Solid-supported synthesis using polymer-bound intermediates and microwave irradiation has been demonstrated to efficiently produce isoxazoles with good yields (50–70%) under mild conditions. This method involves coupling reactions, formation of enaminoketones, and cyclization with hydroxylamine hydrochloride, followed by cleavage from the resin.

  • Diversity-Oriented Synthesis via Resin-Bound Intermediates:
    This approach uses resin-supported carboxylic acids reacted with propargyl bromide to form resin-bound alkynes, which then undergo cycloaddition with nitrile oxides to form isoxazoles. The final cleavage yields the desired isoxazole derivatives, allowing for structural diversity.

These metal-free methods provide alternative synthetic routes for isoxazole derivatives, emphasizing green chemistry principles and operational simplicity, though they may require adaptation for the specific pyrrolidinyl-substituted isoxazole hydrochloride.

Summary Table of Preparation Methods

Method Starting Material Key Reactions Advantages Limitations
N-Alkyl-L-proline ester route (S)-pyroglutamic acid esters Esterification → oxime formation → cyclization → reduction → N-alkylation High yield, enantiomerically pure product, well-characterized Multi-step, requires strong reducing agents and careful control
Metal-free 1,3-dipolar cycloaddition Alkynes and nitrile oxides In situ nitrile oxide generation → cycloaddition → cyclization Avoids metals, environmentally friendly, mild conditions May need optimization for specific substituents, less direct for pyrrolidinyl derivatives
Solid-phase microwave-assisted synthesis Polymer-bound intermediates Coupling → enaminoketone formation → cyclization with hydroxylamine → cleavage High throughput, good yields, green chemistry Requires specialized resin and microwave equipment

Research Findings and Notes

  • The patent method (US5516912A) is the most authoritative and detailed source for the specific preparation of this compound, providing reaction schemes, conditions, and yields.

  • Metal-free synthetic routes to isoxazoles are gaining prominence due to environmental and cost concerns associated with metal catalysts. These methods are versatile and can be adapted for various substituted isoxazoles but may require additional steps to incorporate the pyrrolidinyl moiety.

  • The use of reducing agents such as lithium aluminum hydride or borane complexes is critical for converting lactam intermediates to the pyrrolidinyl amine structure, a key step in the target compound synthesis.

  • N-alkylation under reductive amination conditions allows for the introduction of the methyl group on the nitrogen, completing the synthesis of the hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-3-(pyrrolidin-2-yl)-1,2-oxazole hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the isoxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as halogens and nucleophiles like amines and thiols are used under mild to moderate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole oxides, while reduction can produce various reduced derivatives of the original compound.

Scientific Research Applications

5-Methyl-3-(pyrrolidin-2-yl)-1,2-oxazole hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Methyl-3-(pyrrolidin-2-yl)-1,2-oxazole hydrochloride involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, which can lead to its observed biological effects. For instance, it may inhibit the NF-kB inflammatory pathway, thereby exerting anti-inflammatory and neuroprotective effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 5-methyl-3-(pyrrolidin-2-yl)-1,2-oxazole hydrochloride can be contextualized by comparing it to three closely related heterocyclic derivatives:

Structural Analogues

Compound Name Core Heterocycle Substituents (Position) Molecular Formula Key Properties/Applications Source
5-Methyl-3-(pyrrolidin-2-yl)-1,2-oxazole HCl 1,2-Oxazole -CH₃ (C5), pyrrolidine (C3) C₈H₁₃ClN₂O High solubility, CNS targeting
5-(Pyrrolidin-2-yl)-3-(trifluoromethyl)-1,2-oxazole HCl 1,2-Oxazole -CF₃ (C5), pyrrolidine (C3) C₈H₁₀ClF₃N₂O Enhanced lipophilicity, antiviral
2-[5-(Azetidin-3-yl)-1,2,4-oxadiazol-3-yl]pyrimidine HCl 1,2,4-Oxadiazole Azetidine (C5), pyrimidine (C3) C₉H₁₀ClN₅O Kinase inhibition, anticancer
5-[(2S,4R)-4-Methoxypyrrolidin-2-yl]-3-methyl-1H-1,2,4-triazole diHCl 1,2,4-Triazole -CH₃ (C3), methoxypyrrolidine (C5) C₈H₁₆Cl₂N₄O Neurological disorder modulation

Pharmacological and Physicochemical Differences

  • Bioavailability : The trifluoromethyl-substituted oxazole (C₈H₁₀ClF₃N₂O) exhibits greater lipophilicity (logP ≈ 2.1) compared to the methyl-substituted analogue (logP ≈ 0.8), favoring blood-brain barrier penetration for CNS applications .
  • Receptor Specificity : The 1,2,4-triazole derivative (C₈H₁₆Cl₂N₄O) demonstrates higher selectivity for GABAergic receptors due to its planar triazole ring, unlike the oxazole derivatives, which show broader affinity for serotonin receptors .
  • Synthetic Complexity : The azetidine-containing oxadiazole (C₉H₁₀ClN₅O) requires multistep synthesis involving cycloaddition and azetidine functionalization, whereas the pyrrolidine-oxazole derivatives are synthesized via simpler cyclocondensation routes .

Research Findings

  • Antiviral Activity : The trifluoromethyl oxazole derivative (C₈H₁₀ClF₃N₂O) inhibited viral replication in vitro (IC₅₀ = 1.2 µM) but showed cytotoxicity at higher doses (CC₅₀ = 15 µM), limiting therapeutic utility compared to the safer methyl analogue (CC₅₀ > 50 µM) .
  • Kinase Inhibition : The oxadiazole-pyrimidine hybrid (C₉H₁₀ClN₅O) exhibited potent inhibition of EGFR kinase (IC₅₀ = 0.8 nM), outperforming oxazole derivatives in oncological assays .
  • Metabolic Stability : The methyl-oxazole-pyrrolidine compound demonstrated superior metabolic stability in liver microsomes (t₁/₂ = 45 min) relative to the triazole analogue (t₁/₂ = 22 min), attributed to reduced oxidative deamination of the pyrrolidine ring .

Biological Activity

5-Methyl-3-(pyrrolidin-2-yl)-1,2-oxazole hydrochloride is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its antimicrobial, anticancer, and neuroprotective properties, supported by research findings and case studies.

Overview of the Compound

This compound features an isoxazole ring fused with a pyrrolidine moiety. The isoxazole core is prevalent in various biologically active compounds, known for their analgesic, anti-inflammatory, and neuroprotective properties.

PropertyValue
IUPAC Name5-methyl-3-(pyrrolidin-2-yl)-1,2-oxazole; hydrochloride
Molecular FormulaC8H12N2O.ClH
CAS Number1803581-17-0

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains.

Case Study: Antibacterial Efficacy

A study tested several pyrrolidine derivatives for antibacterial activity. The compound demonstrated minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli, indicating strong antibacterial activity .

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMIC (mg/mL)
Staphylococcus aureus0.0039
Escherichia coli0.025

Anticancer Properties

The compound has also been investigated for its potential anticancer effects. Preliminary studies suggest it may inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.

The proposed mechanism involves the inhibition of specific enzymes and receptors associated with cancer progression. Notably, it may inhibit the NF-kB inflammatory pathway, which is often upregulated in cancers.

Neuroprotective Effects

This compound has shown promise as a neuroprotective agent. Research is ongoing to explore its efficacy in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Neuroprotective Mechanism

The compound's neuroprotective effects are believed to stem from its ability to modulate oxidative stress and inflammation in neuronal cells. This modulation can prevent neuronal death and promote cell survival under stress conditions.

Comparative Analysis with Similar Compounds

When compared to other heterocyclic compounds like pyrrolidin-2-one and triazole-pyrimidine hybrids, this compound stands out due to its unique structural attributes that confer distinct biological activities.

Table 2: Comparison of Biological Activities

CompoundAntibacterial ActivityAnticancer ActivityNeuroprotective Potential
This compoundHighModerateHigh
Pyrrolidin-2-oneModerateLowModerate
Triazole-Pyrimidine HybridsModerateHighLow

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 5-methyl-3-(pyrrolidin-2-yl)-1,2-oxazole hydrochloride, and how can reaction conditions be optimized for scalability?

  • Methodological Answer : The synthesis typically involves multi-step routes, such as cyclization of pre-functionalized pyrrolidine-oxazole precursors. For example, oxazole rings can be formed via Bischler-Napieralski conditions using reagents like acetyl chloride or ethyl chloroformate under reflux in solvents like dichloromethane or THF . Optimization may include adjusting stoichiometry (e.g., 1.2 equivalents of Et₃N for deprotonation) and purification via silica gel chromatography with gradients of ethyl acetate/hexane . Yield improvements often require strict temperature control (e.g., ice-cooling during exothermic steps) .

Q. How can researchers validate the identity and purity of this compound using regulatory-compliant analytical techniques?

  • Methodological Answer : Identity confirmation involves HRMS (High-Resolution Mass Spectrometry) to match experimental m/z values with theoretical calculations (e.g., C₁₀H₁₄ClN₂O requires [M+H]⁺ = 213.0794) . Purity is assessed via HPLC (e.g., C18 column, 0.1% TFA in H₂O/MeCN gradient) and FTIR for functional group verification (e.g., oxazole C=N stretch at ~1610 cm⁻¹) . Elemental analysis (C, H, N) should align with theoretical values within ±0.4% deviation .

Q. What in vitro models are suitable for preliminary evaluation of the compound’s biological activity?

  • Methodological Answer : Cell-based assays (e.g., HEK-293 or SH-SY5Y lines) are used to screen for receptor binding or enzyme inhibition. For example, competitive binding assays with fluorescent probes can quantify affinity for targets like GPCRs. Controls should include vehicle (DMSO ≤0.1%) and reference inhibitors (e.g., atropine for muscarinic receptors). Dose-response curves (1 nM–100 µM) and triplicate replicates ensure reproducibility .

Advanced Research Questions

Q. How can discrepancies between calculated and experimental spectroscopic data (e.g., HRMS, ¹H-NMR) be systematically resolved?

  • Methodological Answer : Deviations in HRMS (e.g., observed 213.0801 vs. calculated 213.0794) may arise from isotopic patterns or adduct formation. Re-analysis in positive/negative ion modes and comparison with isotopic distribution simulations (e.g., using Bruker DataAnalysis) can clarify . For NMR, solvent effects (e.g., DMSO-d₆ vs. CDCl₃) and dynamic exchange processes (e.g., pyrrolidine ring puckering) may split signals; variable-temperature NMR (25–60°C) can resolve such ambiguities .

Q. What strategies are effective in elucidating the impact of pyrrolidine ring stereochemistry on bioactivity?

  • Methodological Answer : Chiral resolution via preparative HPLC (Chiralpak AD-H column) separates enantiomers, while X-ray crystallography or Mosher’s ester analysis assigns absolute configuration . Biological assays comparing (R)- and (S)-enantiomers (e.g., IC₅₀ differences ≥10-fold) identify stereospecific activity. Computational docking (AutoDock Vina) predicts binding poses to explain selectivity .

Q. How can structure-activity relationship (SAR) studies systematically modify the oxazole-pyrrolidine scaffold to enhance metabolic stability?

  • Methodological Answer : Key modifications include:

  • Oxazole ring : Introducing electron-withdrawing groups (e.g., -CF₃) at position 5 to reduce CYP450-mediated oxidation .
  • Pyrrolidine : Replacing N-H with methyl groups to hinder glucuronidation .
    Metabolic stability is validated via liver microsomal assays (e.g., human CYP3A4 incubation, LC-MS quantification of parent compound depletion over 60 minutes) .

Q. What computational approaches predict the compound’s pharmacokinetic properties, and how do they correlate with experimental data?

  • Methodological Answer : Tools like SwissADME predict logP (e.g., 1.2 ±0.3) and BBB permeability. Molecular dynamics simulations (GROMACS) assess membrane partitioning. Experimental validation includes parallel artificial membrane permeability assays (PAMPA) for passive diffusion and MDCK cell monolayers for active transport .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Methyl-3-(pyrrolidin-2-yl)-1,2-oxazole hydrochloride
Reactant of Route 2
5-Methyl-3-(pyrrolidin-2-yl)-1,2-oxazole hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.